2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
説明
BenchChem offers high-quality 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-13-5-3-4-6-16(13)22-17(25)12-27-18-11-15(9-10-21-18)20-23-19(24-26-20)14-7-8-14/h3-6,9-11,14H,2,7-8,12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJREIXIXQKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a novel chemical entity that belongs to the class of thioacetamides and oxadiazoles. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The molecular structure of this compound features a cyclopropyl group attached to an oxadiazole ring and a pyridine moiety, contributing to its unique biological properties. The IUPAC name highlights the functional groups that may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide |
The biological activity of 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is primarily attributed to its ability to interact with various enzymes and proteins involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound acts as a hydrogen bond acceptor due to the presence of nitrogen and oxygen in the oxadiazole ring, facilitating interactions with enzymes that play roles in metabolic pathways and oxidative stress responses.
- Cell Signaling Modulation : It influences cell signaling pathways associated with inflammation and oxidative stress, potentially modulating gene expression through interactions with transcription factors.
- Antimicrobial Activity : Compounds containing oxadiazole cores have been documented to exhibit anti-infective properties against various pathogens, including bacteria and viruses .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting potential for use in treating infections.
Anticancer Potential
Compounds similar to 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide have been evaluated for their anticancer properties. In vitro studies demonstrate that they can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression .
Case Studies
- Anticancer Activity : A study involving a related oxadiazole derivative showed IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., HT29 colon cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In another investigation, compounds derived from the oxadiazole framework exhibited significant inhibition of both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibiotic agents .
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis involves multi-step reactions, typically starting with 3-cyclopropyl-1,2,4-oxadiazole and 2-mercaptopyridine derivatives. Key steps include:
- Coupling reactions under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF to form the thioether linkage .
- Optimization parameters : Temperature (reflux at 80–100°C), pH control, and catalyst selection (e.g., triethylamine for acylation steps) to minimize side products .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield improvements (e.g., 60–75%) are achieved by iterative adjustment of solvent ratios and reaction times .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity against analogs?
Answer:
- Structural variations : Substitute the cyclopropyl group with phenyl, methyl, or halogenated moieties to assess impact on target binding (e.g., kinase inhibition or antimicrobial activity) .
- Assay selection : Use in vitro models (e.g., cancer cell lines or bacterial cultures) to compare IC₅₀ values. For example, analogs with thieno[2,3-d]pyrimidine cores showed enhanced antiviral activity, suggesting heterocycle importance .
- Data correlation : Cross-reference activity data with computational docking studies to identify critical interactions (e.g., hydrogen bonding with oxadiazole or π-π stacking with pyridine) .
Basic Question: What spectroscopic methods are essential for confirming structural integrity and purity?
Answer:
- 1H/13C NMR : Confirm the presence of cyclopropyl (δ 1.0–1.5 ppm), oxadiazole (δ 8.5–9.0 ppm), and acetamide protons (δ 2.1–2.3 ppm) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 425.2) and detect impurities .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
- Purity validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted starting materials) may skew results .
- Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to isolate target-specific effects .
- Cross-study analysis : Meta-analysis of data from analogs (e.g., oxadiazole derivatives with similar substituents) to identify trends .
Advanced Question: What strategies elucidate metabolic pathways and pharmacokinetic properties?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rodent) to identify phase I metabolites (e.g., hydroxylation or N-dealkylation) via LC-MS/MS .
- Pharmacokinetic profiling : Conduct rodent studies to measure bioavailability (%F), half-life (t₁/₂), and tissue distribution. For oxadiazole analogs, low solubility often limits oral bioavailability, necessitating formulation optimization (e.g., nanoemulsions) .
- CYP450 inhibition assays : Screen for drug-drug interaction risks using fluorogenic substrates (e.g., CYP3A4/2D6) .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis .
- First aid : For inhalation exposure, administer fresh air; for skin contact, wash with soap/water. Seek medical evaluation for persistent symptoms .
Advanced Question: How can computational methods guide the optimization of this compound’s stability?
Answer:
- DFT calculations : Predict degradation pathways (e.g., hydrolytic cleavage of oxadiazole rings) and identify stabilizing substituents (e.g., electron-withdrawing groups) .
- Molecular dynamics (MD) : Simulate solubility in physiological buffers to prioritize formulation strategies (e.g., co-solvents like PEG 400) .
- QSPR models : Correlate logP values with membrane permeability to balance lipophilicity and aqueous solubility .
Advanced Question: What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole formation) .
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C for cross-coupling) to reduce costs and waste .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and intermediates .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
